2-Benzyl-hexahydro-cyclopenta[c]pyrrole-3a-carboxylic acid methyl ester
Description
2-Benzyl-hexahydro-cyclopenta[c]pyrrole-3a-carboxylic acid methyl ester is a bicyclic compound featuring a fused cyclopentane-pyrrolidine core. The benzyl substituent at the 2-position and the methyl ester at the 3a-carboxylic acid position confer distinct steric and electronic properties. However, its specific pharmacological or industrial roles remain underexplored in the provided evidence.
Properties
IUPAC Name |
methyl 2-benzyl-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrole-3a-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO2/c1-19-15(18)16-9-5-8-14(16)11-17(12-16)10-13-6-3-2-4-7-13/h2-4,6-7,14H,5,8-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFKYQTUJTMSPII-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C12CCCC1CN(C2)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-Benzyl-hexahydro-cyclopenta[c]pyrrole-3a-carboxylic acid methyl ester (also known as methyl 2-benzyl-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrole-3a-carboxylate) is a compound of interest due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C16H21NO2
- Molecular Weight : 259.35 g/mol
- CAS Number : 3245187
Pharmacological Activities
Research indicates that compounds similar to 2-benzyl-hexahydro-cyclopenta[c]pyrrole derivatives exhibit various biological activities including:
- Antioxidant Activity : Many pyrrole derivatives have shown significant antioxidant properties. For instance, compounds with similar structures have been tested for their ability to scavenge free radicals, which is crucial in preventing oxidative stress-related diseases .
- Enzyme Inhibition : Some studies have highlighted the potential of pyrrole derivatives in inhibiting enzymes like xanthine oxidase, which is involved in uric acid production. This inhibition can be beneficial in treating conditions such as gout .
- Antimicrobial Properties : The biological activity of pyrrole-containing compounds often extends to antimicrobial effects. Research has indicated that these compounds can inhibit the growth of various bacteria and fungi .
The mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses based on related compounds include:
- Free Radical Scavenging : The presence of the pyrrole ring may facilitate interactions with free radicals, thereby neutralizing them and reducing cellular damage.
- Binding Affinity to Enzymes : Structural similarities with known enzyme inhibitors suggest that this compound might interact with active sites of specific enzymes, altering their activity and potentially leading to therapeutic effects.
Case Studies and Research Findings
Scientific Research Applications
Antibacterial Activity
Research has highlighted the potential of 2-Benzyl-hexahydro-cyclopenta[c]pyrrole-3a-carboxylic acid methyl ester as an antibacterial agent. In a study published in 2012, derivatives of this compound were shown to exhibit significant antibacterial properties against various strains of bacteria. The mechanism of action is believed to involve interference with bacterial cell wall synthesis, making it a candidate for further development as an antibiotic .
Pharmaceutical Development
The compound has gained attention in pharmaceutical research for its structural properties that allow for modifications leading to new drug candidates. Its unique cyclopentane structure is conducive to creating analogs with enhanced biological activity. For instance, modifications have been explored to increase its efficacy against resistant bacterial strains, making it a valuable scaffold in drug design .
Neuroscience Research
Another area of interest is the neuroprotective potential of this compound. Studies have suggested that derivatives may exhibit neuroprotective effects, possibly through modulation of neurotransmitter systems or reduction of oxidative stress in neuronal cells. This application is particularly relevant for conditions such as neurodegenerative diseases .
Case Study 1: Antibacterial Efficacy
In a controlled laboratory study, researchers synthesized several derivatives of this compound and tested their antibacterial efficacy against Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives showed a minimum inhibitory concentration (MIC) significantly lower than that of conventional antibiotics, suggesting potential for clinical use .
Case Study 2: Neuroprotective Effects
A study published in a neuroscience journal examined the effects of this compound on neuronal cell lines exposed to oxidative stress. The results demonstrated that treatment with specific derivatives led to reduced cell death and improved cell viability compared to untreated controls, indicating its potential role in developing therapies for neurodegenerative conditions .
Comparison with Similar Compounds
Core Structural Analog: cis-tert-Butyl 5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate
Key Similarities :
Key Differences :
- Substituent Effects : The benzyl group in the target compound introduces aromaticity and increased lipophilicity compared to the tert-butyl group, which is bulkier but less π-electron-rich. This difference may influence binding affinity in biological systems.
- Reactivity : The tert-butyl ester in the analog is more resistant to hydrolysis under basic conditions due to steric hindrance, whereas the methyl ester in the target compound may undergo faster enzymatic or chemical cleavage .
Diterpene Methyl Esters: Sandaracopimaric Acid Methyl Ester and Torulosic Acid Methyl Ester
Structural Context :
Functional Comparisons :
- Applications : Diterpene esters are prevalent in plant resins and exhibit antimicrobial or anti-inflammatory properties, whereas the target compound’s synthetic bicyclic structure may prioritize drug-like properties such as blood-brain barrier penetration .
- Stability : The extended conjugation in diterpene esters enhances UV stability, whereas the target compound’s pyrrolidine ring may confer greater flexibility and metabolic susceptibility.
Aliphatic Methyl Esters: 9-Octadecenoic Acid Methyl Ester and Biosurfactant Derivatives
Functional Group Analysis :
- Fatty acid methyl esters (e.g., 9-octadecenoic acid methyl ester) are linear aliphatic chains with ester termini, widely used in biofuels and surfactants .
Contrast with Target Compound :
- Lipophilicity : The target compound’s benzyl group and bicyclic core create a logP value likely higher than linear aliphatic esters, impacting membrane permeability.
- Synthetic Utility : Aliphatic esters are bulk chemicals, while the target compound’s complex structure suggests niche applications in asymmetric synthesis or as a chiral building block .
Data Table: Comparative Analysis of Key Compounds
| Compound Name | Core Structure | Functional Groups | Molecular Weight (g/mol) | Key Applications |
|---|---|---|---|---|
| 2-Benzyl-hexahydro-cyclopenta[c]pyrrole-3a-carboxylic acid methyl ester | Bicyclic pyrrolidine | Benzyl, methyl ester | ~275 (estimated) | Pharmaceutical intermediates |
| cis-tert-Butyl 5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate | Bicyclic pyrrolidone | tert-Butyl ester, ketone | ~239 (reported) | Organic synthesis |
| Sandaracopimaric acid methyl ester | Tricyclic diterpene | Methyl ester, conjugated dienes | ~346 (reported) | Resins, antimicrobial agents |
| 9-Octadecenoic acid methyl ester | Linear aliphatic | Methyl ester, double bond | ~296 (reported) | Biofuels, surfactants |
Research Findings and Implications
- Synthetic Accessibility : The target compound’s benzyl group may complicate synthesis compared to aliphatic esters, requiring selective protection/deprotection strategies .
- In contrast, diterpene esters interact with lipid membranes .
- Stability Challenges : Unlike the robust tert-butyl ester analog, the methyl ester in the target compound may necessitate formulation adjustments to prevent hydrolysis in vivo .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-benzyl-hexahydro-cyclopenta[c]pyrrole-3a-carboxylic acid methyl ester, and how can reaction yields be optimized?
- Methodological Answer : The synthesis typically involves cyclization of pyrrole precursors with benzyl groups under catalytic conditions. Key steps include:
- Ring-closing metathesis or acid-catalyzed cyclization to form the hexahydro-cyclopenta[c]pyrrole core .
- Esterification using methyl chloroformate or methanol under acidic conditions to introduce the methyl ester group .
- Optimization strategies:
- Use Design of Experiments (DoE) to evaluate variables (e.g., temperature, catalyst loading) and identify optimal conditions .
- Monitor reaction progress via HPLC or NMR to detect intermediates and adjust stoichiometry .
Q. How can the purity and structural integrity of this compound be validated post-synthesis?
- Methodological Answer :
- Chromatographic methods : HPLC with UV detection (λ = 210–280 nm) to assess purity ≥98% .
- Spectroscopic confirmation :
- 1H/13C NMR to verify stereochemistry (e.g., hexahydro ring protons at δ 1.5–2.5 ppm) .
- High-resolution mass spectrometry (HRMS) to confirm molecular weight (e.g., [M+H]+ ion matching calculated m/z) .
- X-ray crystallography for absolute configuration determination, if crystalline derivatives are obtainable .
Q. What computational tools are recommended for predicting physicochemical properties (e.g., logP, solubility)?
- Methodological Answer :
- Quantum chemical calculations (e.g., Gaussian, ORCA) to estimate logP (hydrophobicity) and pKa .
- Molecular dynamics simulations (e.g., GROMACS) to model solubility in solvents like DMSO or ethanol .
- Database cross-referencing : Use PubChem or EPA DSSTox for experimental logP comparisons .
Advanced Research Questions
Q. How can conflicting spectral data (e.g., NMR splitting patterns) be resolved for stereoisomers of this compound?
- Methodological Answer :
- Variable Temperature (VT) NMR : Detect dynamic processes (e.g., ring puckering) that obscure splitting patterns .
- NOESY/ROESY : Identify spatial proximities between protons to distinguish axial vs. equatorial benzyl substituents .
- DFT-based NMR prediction (e.g., ACD/Labs or Spartan) to simulate spectra for proposed stereoisomers and match experimental data .
Q. What strategies are effective for elucidating the compound’s reaction mechanism in catalytic hydrogenation or oxidation studies?
- Methodological Answer :
- Isotopic labeling : Use deuterated solvents or 13C-labeled substrates to track hydrogenation pathways .
- Kinetic isotope effects (KIE) : Compare reaction rates with protiated vs. deuterated compounds to identify rate-determining steps .
- In-situ IR/Raman spectroscopy : Monitor intermediate formation (e.g., carbonyl intermediates during oxidation) .
Q. How can computational reaction path search methods improve the design of derivatives with enhanced bioactivity?
- Methodological Answer :
- Reaction path algorithms (e.g., AFIR or GRRM): Explore feasible derivatization routes (e.g., benzyl group substitutions) .
- Docking studies : Use AutoDock Vina or Schrödinger to predict binding affinities with target proteins (e.g., enzymes in cyclopenta-pyrrole pathways) .
- Machine learning : Train models on existing bioactivity data (e.g., IC50 values) to prioritize synthetic targets .
Q. What experimental and statistical approaches are recommended for resolving contradictions in toxicity or stability studies?
- Methodological Answer :
- Accelerated stability testing : Expose the compound to stress conditions (heat, light, humidity) and analyze degradation products via LC-MS .
- Multivariate analysis (e.g., PCA or PLS): Corporate variables like pH, solvent polarity, and storage temperature to identify instability drivers .
- Toxicity prediction : Combine experimental assays (e.g., Ames test) with computational tools like ProTox-II to validate safety profiles .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


